molecular formula C15H14O4S B14645284 Dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate CAS No. 55342-14-8

Dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate

Cat. No.: B14645284
CAS No.: 55342-14-8
M. Wt: 290.3 g/mol
InChI Key: WGNAWDAEGAVLGK-UHFFFAOYSA-N
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Description

Dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two ester groups (dimethyl dicarboxylate) and a phenyl group attached to the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate typically involves the reaction of sulfur ylides with alkyl acetylenic carboxylates. The process includes a series of steps such as Michael addition, intramolecular nucleophilic addition, ring opening, and elimination . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained in good yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would require optimization of reaction conditions, including the use of continuous flow reactors and efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through pathways involving the thiophene ring and the ester groups, which can participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties. Its combination of ester groups and a phenyl ring makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

55342-14-8

Molecular Formula

C15H14O4S

Molecular Weight

290.3 g/mol

IUPAC Name

dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C15H14O4S/c1-9-11(14(16)18-2)13(10-7-5-4-6-8-10)20-12(9)15(17)19-3/h4-8H,1-3H3

InChI Key

WGNAWDAEGAVLGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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